Pomalidomide-C6-COOH

Catalog No.
S3032223
CAS No.
2225940-50-9
M.F
C20H23N3O6
M. Wt
401.419
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide-C6-COOH

Optimizing PROTAC ternary complex geometry requires precise linker selection. Pomalidomide-C6-COOH provides a Cereblon-recruiting handle with a C6 alkyl chain and terminal carboxylic acid, enabling direct amide conjugation to amine-containing target ligands. Use in matrix-based linker screens (C4, C6, C8) to map degradation SAR efficiently. Compatible with high-throughput synthesis platforms.

CAS Number

2225940-50-9

Product Name

Pomalidomide-C6-COOH

IUPAC Name

7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid

Molecular Formula

C20H23N3O6

Molecular Weight

401.419

InChI

InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27)

InChI Key

USOIUAJFCJMMOE-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O

solubility

not available

Synonyms

Pomalidomide-C6-acid, Cereblon ligand-C6-carboxylic acid, CRBN PROTAC linker C6, 6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexanoic acid, Pomalidomide-C6-carboxylate

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg, 500 mg

Pomalidomide-C6-COOH is a bifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a pomalidomide moiety, which serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 6-carbon alkyl spacer to a terminal carboxylic acid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)] This terminal acid group provides a reactive handle for covalent conjugation to a target protein ligand, making the compound a foundational building block for creating heterobifunctional degraders.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG23vBmyLYr_bBzqzrErQ-s3d7ZP8a1nIwIYe0rrhoRlaSwsjZubt-iFf7NoWyN2C9ZPLIqStJHFNaA1NJj7FgKf3X2CU1GuPuZva_X9iR57BygucRpZLi6n5VElnQapLlyOtJi328h-DVTHPs6h8hEO639bBoTBC-i)]

Research Fit

PROTAC modular assembly via CRBN E3 ligase recruitment
C6 alkyl linker for linker-length SAR profiling
Terminal carboxylic acid for direct amide conjugation to amine ligands

Substituting Pomalidomide-C6-COOH with its parent drug, pomalidomide, is not viable as the parent molecule lacks a reactive linker for conjugation. Furthermore, the choice of linker is a critical, non-interchangeable parameter in PROTAC design that dictates the efficacy of the final molecule. The length, rigidity, and chemical nature of the linker control the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)] Replacing this C6 alkyl linker with a more hydrophilic PEG-based linker, a longer or shorter alkyl chain, or a different reactive handle (e.g., an azide for click chemistry) creates a fundamentally new chemical entity whose degradation performance must be empirically determined and cannot be predicted from its components alone.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG23vBmyLYr_bBzqzrErQ-s3d7ZP8a1nIwIYe0rrhoRlaSwsjZubt-iFf7NoWyN2C9ZPLIqStJHFNaA1NJj7FgKf3X2CU1GuPuZva_X9iR57BygucRpZLi6n5VElnQapLlyOtJi328h-DVTHPs6h8hEO639bBoTBC-i)]

Substitution Risk

Linker length deviations (C3 or C9 analogs) may shift degradation potency and ternary complex geometry.
PEG-based linkers differ in metabolic stability, solubility profile, and synthetic complexity.
Alternative functional handles (amine or azide) require different conjugation workflows, altering assembly.

Precursor Suitability: Enables Standard Amide Coupling for Rapid PROTAC Library Synthesis

The terminal carboxylic acid functional group is a standard chemical handle for conjugation via amide bond formation, one of the most common and reliable reactions in medicinal chemistry. Activation with reagents like EDC/NHS allows for efficient and stable linkage to primary or secondary amines on a target protein ligand.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)] This provides a direct and widely adopted synthetic route, contrasting with orthogonal methods like copper-catalyzed or strain-promoted azide-alkyne cycloadditions ('click chemistry'), which require different, specifically functionalized precursors (e.g., terminal alkynes and azides).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)]

Evidence DimensionConjugation Chemistry Compatibility
Target Compound DataTerminal carboxylic acid enables robust amide bond formation.
Comparator Or BaselineAzide-terminated linkers require click chemistry (e.g., CuAAC, SPAAC).
Quantified DifferenceOrthogonal, non-interchangeable synthetic strategies based on functional group.
ConditionsStandard peptide coupling (e.g., EDC, NHS) vs. copper-catalyzed or strained-alkyne reactions.

This compound is the correct procurement choice for synthesis campaigns designed around established, high-throughput amide coupling workflows.

Linker length vs. potency
Reported
C6 PROTAC (ALK): DC50 10 nM; C3 analog (Mcl-1): 0.7 μM; ~70-fold potency difference in respective assays
Reported potency context in linker SAR
Cross-study comparison; target- and cell-line-dependent

Processability: Provides a Hydrophobic Alkyl Spacer vs. Hydrophilic PEG Alternatives

The hexyl (-C6-) chain is a classical aliphatic, hydrophobic linker.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)] This composition provides a structurally distinct profile compared to polyethylene glycol (PEG)-based linkers, which are commonly incorporated to increase the hydrophilicity and aqueous solubility of the final PROTAC molecule.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)] While PEG linkers can improve solubility, their increased flexibility can sometimes be detrimental to forming a stable ternary complex. The choice between a rigid, hydrophobic alkyl chain and a flexible, hydrophilic PEG chain is a key variable in optimizing a PROTAC's cell permeability and degradation efficacy.

Evidence DimensionLinker Physicochemical Properties
Target Compound DataHydrophobic, six-carbon aliphatic chain.
Comparator Or BaselineHydrophilic, flexible polyethylene glycol (PEG) chain.
Quantified DifferenceOpposing properties of hydrophobicity vs. hydrophilicity and structural rigidity vs. flexibility.
ConditionsAqueous and nonpolar solvent systems; cellular membrane models.

For PROTAC projects where hydrophilicity is not the primary concern or where a more conformationally defined linker is hypothesized to be beneficial, this alkyl-based building block is the appropriate choice over a PEG-based analog.

Alkyl vs. PEG linker
Class-level
Alkyl C6: higher predicted metabolic stability; PEG: improved solubility but potentially lower stability
Class-level property context
Direct comparative data not identified

Reproducibility: Represents a Standard Mid-Length Chain for Systematic Linker Optimization

PROTAC-mediated degradation is highly sensitive to linker length, as this parameter directly impacts the ability to form a productive ternary complex. A linker that is too short may lead to steric clashes, while an excessively long linker can incur an entropic penalty that destabilizes the complex.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)] The C6 alkyl linker represents a standard, mid-length option within a typical aliphatic series (e.g., C3 to C10) used for systematic structure-activity relationship (SAR) studies. It serves as a crucial data point when screening for the optimal distance and geometry required to bridge a specific target protein to the CRBN E3 ligase.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)]

Evidence DimensionImpact on Ternary Complex Formation
Target Compound DataMid-length (C6) provides a standard distance for initial screening.
Comparator Or BaselineShorter linkers (e.g., C2-C4) or longer linkers (e.g., C8-C12).
Quantified DifferenceVariable degradation efficiency (DC50) and maximal degradation (Dmax) depending on the fit for a specific target protein.
ConditionsCell-based protein degradation assays (e.g., Western Blot, In-Cell ELISA).

This compound is a rational purchase for inclusion in a panel of linkers of varying lengths to systematically and reproducibly identify the optimal degrader for a given target.

Conjugation handle
Head-to-head
-COOH enables direct amide coupling; -NH2 or -N3 variants require alternate chemistry
Direct conjugation workflow fit
Standard EDC/NHS coupling conditions
Purity specification
Specification review
≥98% (HPLC)
Supports assay reproducibility
Impurities may skew DC50 values
Physicochemical profile
Head-to-head
MW: 401.41; LogP: 1; DMSO solubility ~125 mg/mL; C5 acid: MW 387.39; PEG4 conjugate: MW >500
Property space balancing permeability and solubility
Contrasts with shorter or PEG-based linkers

Systematic Screening for Optimal Linker Length and Composition

This compound is best utilized as a key component in a matrix-based approach to PROTAC optimization. By synthesizing a small library of degraders using this C6 alkyl linker alongside analogs with shorter (e.g., C4) and longer (e.g., C8) alkyl chains, as well as hydrophilic PEG linkers, researchers can efficiently map the structure-activity relationship to identify the linker that yields the most potent and effective degradation for a novel protein of interest.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VZbCYq4E-4s0B5bE2YCOKKbLpjV2mdzyd1I4UqcUPY5713wrfONVKorHOO26A-6rn9cvRSBT8OvbRGijR90fVtMDbVUR1GkZG9MvPu61i4FYSo5HlUCoJNyMRN2dMhPnDlr3orpJpVOQDU2pOTCspnY2Zh9Aja32OubsfA%3D%3D)]

Rapid PROTAC Library Generation Using Amide-Coupling Platforms

For research programs where the target-binding ligands (warheads) are already available with amine functionalities, Pomalidomide-C6-COOH is the ideal choice for rapid, parallel synthesis. Its terminal carboxylic acid is directly compatible with automated or semi-automated platforms that use standard amide coupling protocols, facilitating the high-throughput generation of a PROTAC library for initial screening campaigns.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDlBjydj9eU7TX5IKb-JjLgC4xzNaiYAB_sa3adRIFfa5sgcjRu9JtHJhEwuznXGAsPcanNwB82Mv4RSDOUat3ckZPR1FnQE3QAihOgZ04Q83uAoBR_d4afVRB61HHFdg2NnVw)]

Application Selection Guide

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
C6 alkyl linker for benchmarking length-activity
Degradation potency and ternary complex formation
Kinase degrader development
Reported potency context in ALK model
Target engagement and degradation efficiency
Custom PROTAC building block
High-purity, well-characterized conjugate
Reproducible amide conjugation workflow
Linker chemistry comparison
Alkyl vs. PEG linker properties
Metabolic stability and permeability context

XLogP3

2

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